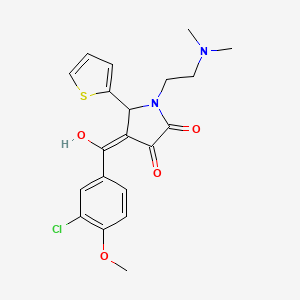
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a derivative of pyrrolone and has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22ClN2O4, with a molecular weight of approximately 414.89 g/mol. The structure features a pyrrolone core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between MDM2 and p53, a critical pathway in cancer biology. MDM2 is an E3 ubiquitin ligase that regulates p53 degradation, thus inhibiting tumor suppression.
- Antioxidant Activity : The presence of thiophene and methoxy groups may contribute to its antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in cancer progression.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
- SJSA-1 (osteosarcoma) : The compound showed potent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic applications.
- FaDu (hypopharyngeal carcinoma) : Enhanced apoptosis was observed when treated with this compound, suggesting its potential as an anticancer agent.
Table 1 summarizes the cytotoxic effects observed in various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SJSA-1 | 12.5 | MDM2/p53 interaction inhibition |
| FaDu | 10.0 | Induction of apoptosis |
| A549 (lung) | 15.0 | Antioxidant activity |
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound indicates potential benefits in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission.
Study 1: MDM2 Inhibitor Evaluation
In a study published in Nature Communications, the compound was evaluated for its ability to inhibit MDM2 and activate p53 in vivo. The results indicated that oral administration led to significant tumor regression in murine models bearing SJSA-1 xenografts.
Study 2: Neuroprotective Potential
Another study published in Journal of Medicinal Chemistry examined the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The results demonstrated a reduction in markers of apoptosis and oxidative stress in treated neuronal cell cultures.
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-22(2)8-9-23-17(15-5-4-10-28-15)16(19(25)20(23)26)18(24)12-6-7-14(27-3)13(21)11-12/h4-7,10-11,17,24H,8-9H2,1-3H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCJJDCUNLYBA-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














